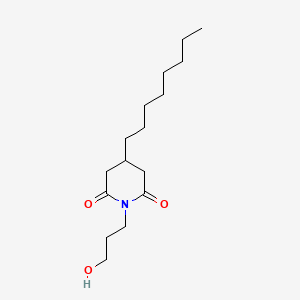
1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by a piperidine ring substituted with a hydroxypropyl group at the 1-position and an octyl group at the 4-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using a suitable hydroxypropylating agent.
Introduction of the Octyl Group: The octyl group can be introduced through an alkylation reaction using an octyl halide or similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反应分析
Types of Reactions
1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups in the piperidine ring can be reduced to form alcohols.
Substitution: The hydroxypropyl and octyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and appropriate bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield aldehydes or ketones, while reduction of the carbonyl groups can yield alcohols.
科学研究应用
1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The hydroxypropyl and octyl groups can influence the compound’s binding affinity and specificity for these targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(3-Hydroxypropyl)-4-octylpiperidine-2,6-dione can be compared with other similar compounds, such as:
1-(3-Hydroxypropyl)-4-methylpiperidine-2,6-dione: This compound has a methyl group instead of an octyl group, which can affect its chemical properties and reactivity.
1-(3-Hydroxypropyl)-4-ethylpiperidine-2,6-dione: The presence of an ethyl group instead of an octyl group can lead to differences in solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties that can be leveraged in various applications.
属性
CAS 编号 |
61515-81-9 |
|---|---|
分子式 |
C16H29NO3 |
分子量 |
283.41 g/mol |
IUPAC 名称 |
1-(3-hydroxypropyl)-4-octylpiperidine-2,6-dione |
InChI |
InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-9-14-12-15(19)17(10-8-11-18)16(20)13-14/h14,18H,2-13H2,1H3 |
InChI 键 |
BTMXENYBXQQHRM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1CC(=O)N(C(=O)C1)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


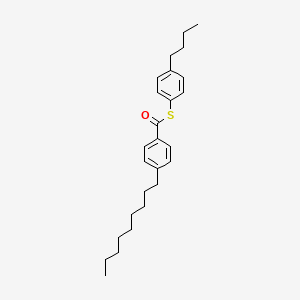
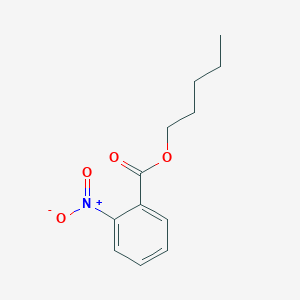


![Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane](/img/structure/B14584158.png)
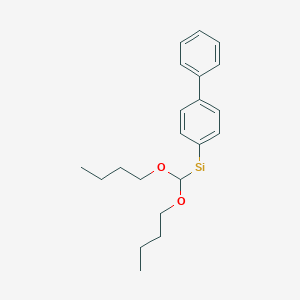
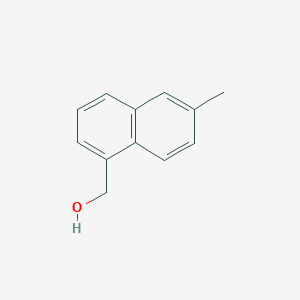
![10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane](/img/structure/B14584171.png)
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(4-methylphenyl)-, iodide](/img/structure/B14584195.png)
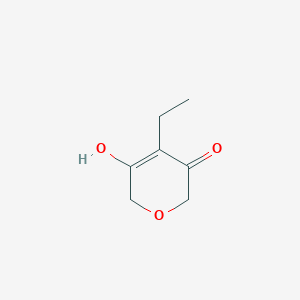
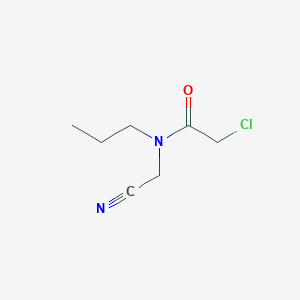

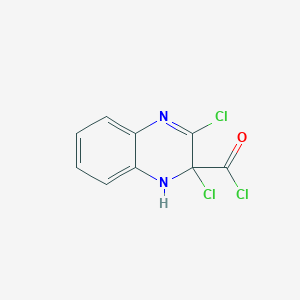
![Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584233.png)
